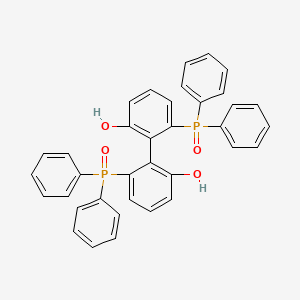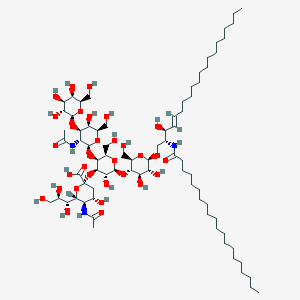
2-((2-(1H-Imidazol-4-yl)ethyl)amino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-(1H-Imidazol-4-yl)ethyl)amino)acetic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. The imidazole ring is known for its presence in many biologically active molecules, including histidine and histamine, making this compound particularly noteworthy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(1H-Imidazol-4-yl)ethyl)amino)acetic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal, ammonia, and formaldehyde. This reaction forms the core imidazole structure.
Alkylation: The imidazole ring is then alkylated using ethyl bromide to introduce the ethyl group at the 2-position.
Amination: The ethylated imidazole undergoes amination with ethylenediamine to introduce the amino group.
Carboxylation: Finally, the amino group is carboxylated using chloroacetic acid to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and efficiency, as well as the employment of catalysts to accelerate reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the carboxyl group, converting it into an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated compounds and bases like sodium hydroxide are often used in substitution reactions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: 2-((2-(1H-Imidazol-4-yl)ethyl)amino)ethanol.
Substitution: Various substituted imidazole derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-((2-(1H-Imidazol-4-yl)ethyl)amino)acetic acid is used as a building block for the synthesis of more complex molecules. Its imidazole ring is a versatile moiety that can participate in various chemical reactions, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound is of interest due to its structural similarity to histidine and histamine. It can be used in studies related to enzyme activity, receptor binding, and metabolic pathways involving imidazole-containing compounds.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Its imidazole ring is a common feature in many drugs, and this compound could serve as a lead compound for the development of new pharmaceuticals.
Industry
Industrially, this compound can be used in the production of polymers, dyes, and other materials where the imidazole ring imparts desirable properties such as stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-((2-(1H-Imidazol-4-yl)ethyl)amino)acetic acid involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, making it useful in metalloenzyme studies. Additionally, the amino and carboxyl groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Histidine: An amino acid with an imidazole side chain, involved in protein synthesis and enzyme activity.
Histamine: A biogenic amine derived from histidine, involved in immune responses and neurotransmission.
Imidazole: The parent compound of the imidazole ring, used in various chemical and biological applications.
Uniqueness
2-((2-(1H-Imidazol-4-yl)ethyl)amino)acetic acid is unique due to its combination of an imidazole ring with both amino and carboxyl functional groups. This allows it to participate in a wider range of chemical reactions and biological interactions compared to simpler imidazole derivatives.
Propriétés
Formule moléculaire |
C7H11N3O2 |
|---|---|
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
2-[2-(1H-imidazol-5-yl)ethylamino]acetic acid |
InChI |
InChI=1S/C7H11N3O2/c11-7(12)4-8-2-1-6-3-9-5-10-6/h3,5,8H,1-2,4H2,(H,9,10)(H,11,12) |
Clé InChI |
YPETVPNEPXOAEO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC=N1)CCNCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-Diethyl-1H-benzo[d]imidazol-6-amine](/img/structure/B12823173.png)
![2,7-Dichloro-5-fluoro-1H-benzo[d]imidazole](/img/structure/B12823176.png)

![Disodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate](/img/structure/B12823183.png)


![1-Methyl-3-(((4-methylbenzyl)oxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12823215.png)




![4-Amino-1H-benzo[d]imidazol-5-ol](/img/structure/B12823254.png)

